molecular formula C11H10N2O3 B1588611 5-Methoxy-3-(2-nitrovinyl)-1H-indole CAS No. 61675-19-2

5-Methoxy-3-(2-nitrovinyl)-1H-indole

Cat. No. B1588611
CAS RN: 61675-19-2
M. Wt: 218.21 g/mol
InChI Key: NAIAZIKEFZGLDL-PLNGDYQASA-N
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Description

5-Methoxy-3-(2-nitrovinyl)-1H-indole, also known as 5-MEO-DVNI, is a synthetic compound derived from indole, an aromatic heterocyclic organic compound. It is a derivative of the popular psychedelic drug 5-MeO-DMT, and has been studied for its potential therapeutic uses.

Scientific Research Applications

Electrophilic Reactions and Solvent Effects

5-Methoxy-3-(2-nitrovinyl)-1H-indole acts as an electrophile and shows unique reactions with various nucleophiles. In solvents like THF (tetrahydrofuran), nucleophiles undergo conjugate addition to the β-carbon of the nitrovinyl side chain, leading to the formation of novel 3-substituted 1-methoxyindoles, demonstrating a distinct solvent effect (Yamada, Izumi, Yamada, & Somei, 2005). This reaction varies in different solvents, indicating the importance of solvent choice in chemical synthesis.

Synthesis of Aromatic Systems with Nitrovinyl Moiety

This compound is also involved in the synthesis of aromatic systems containing an o-nitrovinyl moiety, such as 5-nitro-4-vinylindoles. This represents a mild and efficient new procedure for synthesizing these relevant synthetic structures (Egris, Villacampa, & Menéndez, 2009).

Indole Derivatives and Biological Activity

The chemical serves as a starting material for synthesizing indole derivatives with preliminary biological activity information. For example, 2-ethoxycarbonylindoles reacted with 1-dimethylamino-2-nitroethylene yield 3-(2-nitrovinyl)indoles, which have potential biological significance (Vega et al., 1981).

Fluorescent Organic Nanoparticles

This compound is used in the synthesis of fluorescent organic nanoparticles. Nanoparticles of 3-styrylindoles including variants with 5-methoxy-1H-indole demonstrate unique fluorescence properties, useful in various applications like bioimaging (Singh & Ansari, 2017).

Novel Synthesis Methods

Research shows novel methods of synthesis involving this compound, like the Michael addition to 3-(2-nitrovinyl)indoles, providing a pathway toward indole derivatives with a 2-nitroethyl group and polar azole moiety (Aksenov et al., 2019).

properties

IUPAC Name

5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAZIKEFZGLDL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(2-nitrovinyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3-(2-nitrovinyl)-1H-indole

Citations

For This Compound
2
Citations
A Chapp - 2012 - digitalcommons.mtu.edu
With the number of ischemia reperfusion (I/R) injuries on the rise, and a lack of pharmacological intervention aimed at reducing free radical damage associated with I/R, we have …
Number of citations: 2 digitalcommons.mtu.edu
B Di Giacomo, A Bedini, G Spadoni, G Tarzia… - Bioorganic & medicinal …, 2007 - Elsevier
A new series of melatonin (MLT) dimers were obtained by linking together two melatonin units with a linear alkyl chain through the MLT acetamido group or through a C-2 carboxyalkyl …
Number of citations: 51 www.sciencedirect.com

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